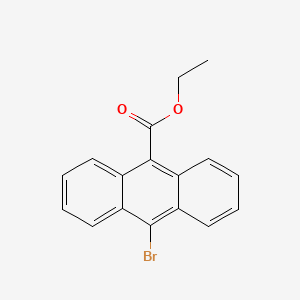

Ethyl 10-bromoanthracene-9-carboxylate

Description

BenchChem offers high-quality Ethyl 10-bromoanthracene-9-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 10-bromoanthracene-9-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 10-bromoanthracene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO2/c1-2-20-17(19)15-11-7-3-5-9-13(11)16(18)14-10-6-4-8-12(14)15/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVWQGPVBMLCSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855724 | |

| Record name | Ethyl 10-bromoanthracene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089318-91-1 | |

| Record name | Ethyl 10-bromoanthracene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 10-bromoanthracene-9-carboxylate from 9-bromoanthracene

An In-Depth Technical Guide to the Synthesis of Ethyl 10-bromoanthracene-9-carboxylate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 10-bromoanthracene-9-carboxylate, a key building block in materials science and organic electronics.[1] Starting from the commercially available 9-bromoanthracene, this document details a robust, three-step synthetic pathway: (1) Vilsmeier-Haack formylation to yield 10-bromoanthracene-9-carbaldehyde, (2) subsequent oxidation to 10-bromoanthracene-9-carboxylic acid, and (3) final esterification to the target ethyl ester. The rationale behind each strategic choice, detailed experimental protocols, characterization data, and process optimization insights are presented to ensure scientific integrity and reproducibility for researchers, chemists, and professionals in drug development and materials science.

Introduction: The Significance of Substituted Anthracenes

Anthracene derivatives are a cornerstone in the development of advanced organic materials, finding versatile applications as light-emitting materials in Organic Light Emitting Diodes (OLEDs), fluorescent probes, and as precursors for complex polycyclic aromatic hydrocarbons (PAHs).[1][2] The precise functionalization of the anthracene core at the 9- and 10-positions allows for the fine-tuning of its photophysical and electronic properties. Ethyl 10-bromoanthracene-9-carboxylate, with its orthogonal functional groups—a reactive bromine atom and an electron-withdrawing ester—serves as a particularly valuable intermediate for creating asymmetrical and twisted anthracene structures, which are sought after for developing high-efficiency, deep-blue light emitters.[3] This guide provides a definitive route to access this key compound with high purity and efficiency.

Synthetic Strategy and Mechanistic Rationale

The conversion of 9-bromoanthracene to Ethyl 10-bromoanthracene-9-carboxylate requires the regioselective introduction of a carboxylate group at the sterically accessible and electronically activated 10-position. A direct, single-step carboxylation is challenging and often results in low yields or undesirable side products. Therefore, a more controlled, multi-step approach is scientifically superior.

Our selected pathway leverages three well-established and high-yielding transformations:

-

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[4] For 9-bromoanthracene, the 10-position is the most nucleophilic site, ensuring high regioselectivity. The reaction proceeds via the formation of the electrophilic "Vilsmeier reagent," a chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[5][6] The anthracene ring then attacks this electrophile, and subsequent hydrolysis during workup yields the desired aldehyde.[7]

-

Pinnick Oxidation: The intermediate aldehyde is efficiently converted to a carboxylic acid using sodium chlorite (NaClO₂) under mild conditions. This method is highly selective for aldehydes and avoids the harsh conditions and heavy metal waste associated with reagents like chromium trioxide.

-

Fischer-Speier Esterification: The final step involves the acid-catalyzed reaction of the carboxylic acid with ethanol. This classic equilibrium-driven process is a reliable and scalable method for producing esters from carboxylic acids.[8][9]

This strategic sequence ensures high regioselectivity, utilizes readily available reagents, and allows for the isolation and purification of stable intermediates, enhancing the overall yield and purity of the final product.

Overall Synthetic Workflow

Caption: Three-step synthesis of Ethyl 10-bromoanthracene-9-carboxylate.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Phosphoryl chloride is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of 10-Bromoanthracene-9-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack procedures on activated arenes.[6][10]

-

Reagents and Materials:

-

9-Bromoanthracene (5.0 g, 19.4 mmol)

-

N,N-Dimethylformamide (DMF) (20 mL)

-

Phosphoryl chloride (POCl₃) (2.7 mL, 29.1 mmol, 1.5 equiv)

-

Dichloromethane (DCM) (50 mL)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (250 mL), dropping funnel, magnetic stirrer, ice bath

-

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 9-bromoanthracene (5.0 g, 19.4 mmol) and dissolve it in DMF (20 mL) at room temperature.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphoryl chloride (2.7 mL, 29.1 mmol) dropwise to the stirred solution over 30 minutes. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto 200 g of crushed ice with vigorous stirring.

-

Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). A yellow precipitate will form.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to yield 10-bromoanthracene-9-carbaldehyde as a yellow solid.[10]

-

Step 2: Synthesis of 10-Bromoanthracene-9-carboxylic acid

This protocol employs a mild Pinnick oxidation, adapted from procedures for converting aromatic aldehydes to carboxylic acids.[11]

-

Reagents and Materials:

-

10-Bromoanthracene-9-carbaldehyde (4.0 g, 14.0 mmol)

-

tert-Butanol (80 mL)

-

2-Methyl-2-butene (15 mL, 140 mmol, 10 equiv)

-

Sodium chlorite (NaClO₂) (5.0 g, 55.3 mmol, ~4 equiv)

-

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (5.0 g, 36.2 mmol)

-

Deionized water (40 mL)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

-

Procedure:

-

In a 500 mL flask, dissolve 10-bromoanthracene-9-carbaldehyde (4.0 g, 14.0 mmol) in tert-butanol (80 mL). Add 2-methyl-2-butene (15 mL), which acts as a chlorine scavenger.

-

In a separate beaker, prepare an aqueous solution by dissolving sodium chlorite (5.0 g) and sodium dihydrogen phosphate (5.0 g) in deionized water (40 mL).

-

Add the aqueous solution to the aldehyde solution at room temperature and stir vigorously. The reaction is typically complete within 3-5 hours (monitor by TLC).

-

Remove the tert-butanol under reduced pressure.

-

Acidify the remaining aqueous slurry to pH 2-3 with 1 M HCl. A solid precipitate will form.

-

Filter the solid, wash thoroughly with deionized water, and dry under vacuum to obtain crude 10-bromoanthracene-9-carboxylic acid.

-

The product can be used directly in the next step or recrystallized from acetic acid if higher purity is required.

-

Step 3: Synthesis of Ethyl 10-bromoanthracene-9-carboxylate

This protocol utilizes the classic Fischer-Speier esterification method.[8][12]

-

Reagents and Materials:

-

10-Bromoanthracene-9-carboxylic acid (3.5 g, 11.6 mmol)

-

Anhydrous ethanol (100 mL)

-

Concentrated sulfuric acid (H₂SO₄) (1 mL, catalytic)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reflux condenser

-

-

Procedure:

-

Suspend 10-bromoanthracene-9-carboxylic acid (3.5 g, 11.6 mmol) in anhydrous ethanol (100 mL) in a round-bottom flask.

-

Carefully add concentrated sulfuric acid (1 mL) to the suspension.

-

Heat the mixture to reflux and maintain for 6-8 hours, until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with deionized water (50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Evaporate the solvent to yield the crude product. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford Ethyl 10-bromoanthracene-9-carboxylate as a solid.

-

Characterization and Data Summary

Proper characterization of the starting material, intermediates, and final product is critical for validating the success of the synthesis. The table below summarizes key physical and spectroscopic data.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm, CDCl₃) |

| 9-Bromoanthracene | C₁₄H₉Br | 257.13[13] | Yellow solid[13] | 96-100 | 8.55 (d), 8.48 (s), 8.03 (d), 7.65 (m), 7.54 (m)[3] |

| 10-Bromoanthracene-9-carbaldehyde | C₁₅H₉BrO | 285.13[14] | Yellow solid[10] | 219 | 11.53 (s, -CHO), 8.91 (d), 8.70 (d), 7.70 (m)[10] |

| 10-Bromoanthracene-9-carboxylic acid | C₁₅H₉BrO₂ | 301.13[15] | Pale yellow solid | ~280-285 | ~11-12 (br s, -COOH), 8.8-7.6 (m, aromatic) |

| Ethyl 10-bromoanthracene-9-carboxylate | C₁₇H₁₃BrO₂ | 329.19[16] | Solid | N/A | ~4.5 (q, -OCH₂CH₃), ~1.5 (t, -OCH₂CH₃), 8.7-7.6 (m, aromatic) |

Troubleshooting and Process Optimization

-

Step 1 (Vilsmeier-Haack): Incomplete reaction may occur if the Vilsmeier reagent is not formed efficiently. Ensure that anhydrous DMF is used and that POCl₃ is added slowly at low temperatures. If the reaction stalls, gentle heating (40-50 °C) for a few hours may drive it to completion.

-

Step 2 (Oxidation): The use of 2-methyl-2-butene is crucial to scavenge hypochlorite byproducts, which can otherwise lead to unwanted chlorination of the aromatic ring. Ensure a sufficient excess is used.

-

Step 3 (Esterification): As an equilibrium reaction, driving it to completion is key. Using ethanol as the solvent provides a large excess, pushing the equilibrium towards the product. Alternatively, for difficult esterifications, one can convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) and then react it with ethanol in the presence of a non-nucleophilic base like pyridine.

Conclusion

This guide outlines a reliable and scalable three-step synthesis for Ethyl 10-bromoanthracene-9-carboxylate from 9-bromoanthracene. By employing a sequence of Vilsmeier-Haack formylation, Pinnick oxidation, and Fischer esterification, this valuable synthetic intermediate can be produced with high purity. The detailed protocols and mechanistic insights provided herein serve as a robust resource for researchers in organic synthesis and materials science, enabling further exploration and development of novel anthracene-based functional materials.

References

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

-

chemeurope.com. (n.d.). Vilsmeier-Haack reaction. Available at: [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Efficient Organic Light Emitting Diodes through a Hot Exciton Channel in Anthracene Derivatives. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Al-Mokaram, A. A., et al. (2021). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Available at: [Link]

-

Aromalake Chemical Co., Ltd. (n.d.). Ethyl 10-bromoanthracene-9-carboxylate. Available at: [Link]

- Google Patents. (2021). CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid.

-

He, C., et al. (n.d.). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

-

PubChem. (n.d.). 10-Bromoanthracene-9-carbaldehyde. Available at: [Link]

-

PubChem. (n.d.). 9-Bromoanthracene. Available at: [Link]

-

ResearchGate. (2010). Ethyl anthracene-9-carboxylate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Making Esters From Carboxylic Acids. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]

- 3. rsc.org [rsc.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack reaction [chemeurope.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid - Google Patents [patents.google.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. 9-Bromoanthracene | C14H9Br | CID 74062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 10-Bromoanthracene-9-carbaldehyde | C15H9BrO | CID 600743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 10-broMoanthracene-9-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 16. Ethyl 10-bromoanthracene-9-carboxylate [aromalake.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 10-bromoanthracene-9-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 10-bromoanthracene-9-carboxylate, a key intermediate for advanced applications in materials science and drug discovery. The document details a robust two-step synthetic pathway, encompassing the electrophilic bromination of 9-anthracenecarboxylic acid to form the 10-bromoanthracene-9-carboxylic acid precursor, followed by its esterification. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction: The Significance of Anthracene Scaffolds

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their unique photophysical properties. These properties make them ideal candidates for a range of applications, including as organic light-emitting diodes (OLEDs), fluorescent probes, and semiconductors. The strategic functionalization of the anthracene core allows for the fine-tuning of its electronic and steric characteristics, enabling the development of novel materials with tailored functionalities.

Ethyl 10-bromoanthracene-9-carboxylate, with its reactive bromine and ester moieties, serves as a versatile building block for the synthesis of more complex molecular architectures. The bromo group can be readily displaced or utilized in cross-coupling reactions, while the ester can be hydrolyzed or converted to other functional groups, opening avenues for diverse derivatization. In the context of drug discovery, anthracene-based compounds have been explored for their potential as anticancer and antiviral agents, and the ability to readily modify the anthracene scaffold is crucial for structure-activity relationship (SAR) studies.

This guide provides a detailed protocol for the reliable synthesis of this important precursor, empowering researchers to access this valuable compound for their scientific endeavors.

Synthetic Strategy: A Two-Step Approach

The synthesis of Ethyl 10-bromoanthracene-9-carboxylate is most effectively achieved through a two-step process:

-

Electrophilic Bromination: The commercially available 9-anthracenecarboxylic acid is first brominated at the 10-position to yield 10-bromoanthracene-9-carboxylic acid.

-

Fischer Esterification: The resulting carboxylic acid is then esterified with ethanol in the presence of an acid catalyst to afford the desired ethyl ester.

This synthetic route is logical and efficient, utilizing well-established and high-yielding reactions. The following sections will delve into the mechanistic underpinnings and practical execution of each step.

DOT Script for Synthetic Workflow

Caption: Simplified mechanism of electrophilic bromination of 9-anthracenecarboxylic acid.

Experimental Protocol

This protocol is adapted from a known procedure for the bromination of 9-anthracenecarboxylic acid. [1] Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 9-Anthracenecarboxylic acid | 222.24 | 7.40 g | 33.3 mmol |

| Glacial Acetic Acid | 60.05 | 600 mL | - |

| Bromine | 159.81 | 1.8 mL (5.6 g) | 35.0 mmol |

Procedure:

-

In a fume hood, equip a 1 L round-bottom flask with a magnetic stirrer and a reflux condenser.

-

To the flask, add 9-anthracenecarboxylic acid (7.40 g, 33.3 mmol) and glacial acetic acid (600 mL).

-

Stir the mixture to dissolve the solid. Gentle warming may be necessary.

-

Once the solid is dissolved, add bromine (1.8 mL, 35.0 mmol) dropwise to the solution at room temperature.

-

After the addition is complete, heat the reaction mixture to 60 °C and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing 1 L of ice-water with stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of water to remove any residual acetic acid and bromine.

-

Dry the solid in a vacuum oven to obtain 10-bromoanthracene-9-carboxylic acid.

Purification

The crude 10-bromoanthracene-9-carboxylic acid can be purified by recrystallization from a suitable solvent such as a mixture of ethanol and water or toluene.

Safety Precautions

-

Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [2][3][4]* Glacial Acetic Acid is corrosive and can cause severe burns. Handle in a fume hood and wear appropriate PPE.

Step 2: Synthesis of Ethyl 10-bromoanthracene-9-carboxylate

Mechanistic Insight: Fischer Esterification

The conversion of 10-bromoanthracene-9-carboxylic acid to its ethyl ester is achieved via Fischer esterification. This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. [5]The mechanism proceeds in several equilibrium steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is typically used.

DOT Script for Fischer Esterification Mechanism

Caption: Simplified mechanism of Fischer Esterification.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 10-Bromoanthracene-9-carboxylic acid | 301.13 | 5.0 g | 16.6 mmol |

| Absolute Ethanol | 46.07 | 100 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 2 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, combine 10-bromoanthracene-9-carboxylic acid (5.0 g, 16.6 mmol) and absolute ethanol (100 mL).

-

Stir the mixture to dissolve the solid.

-

Carefully add concentrated sulfuric acid (2 mL) dropwise with cooling in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent by about half using a rotary evaporator.

-

Pour the concentrated solution into a separatory funnel containing 200 mL of cold water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude Ethyl 10-bromoanthracene-9-carboxylate can be purified by recrystallization from ethanol or a mixture of hexane and ethyl acetate. Column chromatography on silica gel using a hexane/ethyl acetate gradient can also be employed for higher purity.

Safety Precautions

-

Concentrated Sulfuric Acid is a strong acid and a powerful dehydrating agent. It can cause severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

Characterization of Ethyl 10-bromoanthracene-9-carboxylate

The structure and purity of the synthesized Ethyl 10-bromoanthracene-9-carboxylate should be confirmed by standard analytical techniques.

Expected Characterization Data:

-

Appearance: Yellow solid.

-

Molecular Formula: C₁₇H₁₃BrO₂

-

Molecular Weight: 329.19 g/mol

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

The ethyl group will show a triplet for the methyl protons (CH₃) around δ 1.5 ppm and a quartet for the methylene protons (OCH₂) around δ 4.7 ppm.

-

The aromatic protons of the anthracene core will appear in the region of δ 7.5-8.6 ppm. The introduction of the bromine atom at the 10-position will likely cause a downfield shift of the adjacent protons.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

The ethyl group carbons will appear at approximately δ 14 ppm (CH₃) and δ 62 ppm (OCH₂).

-

The carbonyl carbon of the ester will be observed around δ 169 ppm.

-

The aromatic carbons will resonate in the range of δ 125-135 ppm. The carbon bearing the bromine atom (C-10) will be significantly shifted.

-

-

Mass Spectrometry (EI):

-

The mass spectrum should show the molecular ion peak (M⁺) at m/z 328 and a characteristic M+2 peak of similar intensity at m/z 330, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Conclusion

This technical guide has outlined a reliable and well-characterized two-step synthesis for Ethyl 10-bromoanthracene-9-carboxylate. The provided protocols, mechanistic discussions, and safety information are intended to equip researchers with the necessary knowledge to confidently prepare this valuable synthetic intermediate. The strategic functionalization of this molecule will undoubtedly continue to fuel innovation in the fields of materials science and medicinal chemistry.

References

-

Acta Crystallographica Section E: Structure Reports Online. (2008). Ethyl anthracene-9-carboxylate. Retrieved from [Link]

-

Rutgers University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

-

Kansas State University. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Sulfuric Acid. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

-

Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025). Electrophilic Aromatic Substitution in Anthracene. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025). Why is the position of 9 C most favorable for electrophilic aromatic substitution in anthracene?. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 10-bromoanthracene-9-carboxylate - CAS:1089318-91-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. Ethyl anthracene-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1089318-91-1|Ethyl 10-bromoanthracene-9-carboxylate|BLD Pharm [bldpharm.com]

Spectroscopic Characterization of Ethyl 10-bromoanthracene-9-carboxylate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characterization of Ethyl 10-bromoanthracene-9-carboxylate, a key intermediate in the synthesis of advanced materials and potential pharmaceutical agents. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy data for this molecule. In the absence of a complete, publicly available experimental dataset, this guide leverages established spectroscopic principles and comparative data from closely related analogues to present a robust, predictive, and instructional framework for the structural elucidation of this and similar substituted anthracene derivatives.

Introduction: The Significance of Spectroscopic Elucidation

Ethyl 10-bromoanthracene-9-carboxylate (C₁₇H₁₃BrO₂) is a disubstituted anthracene derivative of significant interest in organic synthesis. The strategic placement of a bromine atom and an ethyl carboxylate group on the anthracene core provides versatile handles for further functionalization, making it a valuable building block for novel chromophores, organic light-emitting diode (OLED) materials, and complex molecular architectures.

Accurate structural confirmation of such intermediates is paramount to the success of multi-step syntheses and the ultimate purity and efficacy of the final products. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this. This guide will not only present the expected spectroscopic data for the title compound but will also rationalize the underlying principles, thereby empowering the reader to apply these concepts to their own research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.

Workflow for NMR Analysis

Caption: A generalized workflow for the acquisition and analysis of NMR spectra.

-

Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the presence of a residual solvent peak that can be used for chemical shift referencing.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Ethyl 10-bromoanthracene-9-carboxylate is expected to exhibit distinct signals corresponding to the aromatic protons of the anthracene core and the protons of the ethyl ester group. Based on data from ethyl anthracene-9-carboxylate, the introduction of a bromine atom at the 10-position will induce notable changes in the chemical shifts of the aromatic protons due to its electron-withdrawing and anisotropic effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1, H-8 | ~8.3 - 8.5 | d | ~8.5 | 2H |

| H-4, H-5 | ~8.0 - 8.2 | d | ~8.5 | 2H |

| H-2, H-3, H-6, H-7 | ~7.5 - 7.7 | m | - | 4H |

| -OCH₂CH₃ | ~4.5 - 4.7 | q | ~7.1 | 2H |

| -OCH₂CH₃ | ~1.4 - 1.6 | t | ~7.1 | 3H |

Rationale for Predictions: The protons on the anthracene core (H-1 to H-8) are expected in the aromatic region (7.5-8.5 ppm). The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons, a classic ethyl pattern. The chemical shifts are estimated based on the known spectrum of ethyl anthracene-9-carboxylate and the expected deshielding effect of the bromine at the adjacent position.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~168 - 170 |

| Quaternary Aromatic Carbons (C-9, C-10, C-4a, C-8a, C-9a, C-10a) | ~125 - 135 |

| CH Aromatic Carbons | ~124 - 130 |

| -OCH₂CH₃ | ~61 - 63 |

| -OCH₂CH₃ | ~14 - 15 |

Rationale for Predictions: The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field. The aromatic carbons will resonate in the typical range of 120-140 ppm. The carbon bearing the bromine (C-10) is expected to be shifted to a lower ppm value due to the heavy atom effect. The ethyl group carbons will be found at the highest field.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

Workflow for Mass Spectrometric Analysis

Caption: A simplified workflow for mass spectrometric analysis.

-

Ionization Technique: Electron Impact (EI) is a common technique for relatively small, thermally stable organic molecules. It typically induces significant fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that is useful for obtaining the molecular ion peak with less fragmentation.

Predicted Mass Spectrum

The mass spectrum of Ethyl 10-bromoanthracene-9-carboxylate will be characterized by a distinctive molecular ion peak and several key fragment ions.

| m/z | Assignment | Notes |

| 328/330 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br are in a ~1:1 ratio). |

| 283/285 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group. |

| 255/257 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |

| 249 | [M - Br]⁺ | Loss of the bromine atom. |

| 176 | [Anthracene]⁺ | Fragmentation down to the core anthracene cation radical. |

Rationale for Predictions: The presence of bromine will result in a pair of peaks for any fragment containing it, separated by 2 m/z units and of approximately equal intensity. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and the entire ester group. The C-Br bond is also susceptible to cleavage.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Experimental Protocol: IR Spectroscopy

Workflow for IR Spectroscopic Analysis

Caption: A basic workflow for acquiring an IR spectrum.

Predicted IR Spectrum

The IR spectrum of Ethyl 10-bromoanthracene-9-carboxylate will display characteristic absorption bands for the aromatic ring, the ester functional group, and the C-Br bond.

| Frequency Range (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 3000 - 2850 | Aliphatic C-H stretch | Medium |

| ~1720 | C=O stretch (ester) | Strong |

| ~1600, ~1450 | Aromatic C=C stretch | Medium |

| 1300 - 1000 | C-O stretch (ester) | Strong |

| 700 - 500 | C-Br stretch | Medium to Strong |

Rationale for Predictions: The most prominent peak will be the strong C=O stretch of the ester group. The aromatic C-H stretches appear at higher wavenumbers than the aliphatic C-H stretches. The C-Br stretch is typically found in the fingerprint region at lower wavenumbers.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-system of a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from the ground state to higher energy excited states.

Experimental Protocol: UV-Vis Spectroscopy

Workflow for UV-Vis Spectroscopic Analysis

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 10-bromoanthracene-9-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 10-bromoanthracene-9-carboxylate is a disubstituted anthracene derivative with significant potential in materials science and as a building block in organic synthesis. The strategic placement of a bromine atom and an ethyl carboxylate group at the C10 and C9 positions, respectively, creates a unique electronic and steric environment. Understanding the precise molecular structure and electronic distribution is paramount for its application, and NMR spectroscopy is the most powerful tool for this purpose. This guide will delve into the expected ¹H and ¹³C NMR spectra, providing a framework for researchers to interpret their own experimental data.

Molecular Structure and NMR-Active Nuclei

The structure of Ethyl 10-bromoanthracene-9-carboxylate, with the standard IUPAC numbering for the anthracene core, is presented below. The key NMR-active nuclei are ¹H and ¹³C, which will be the focus of this guide.

Figure 2. Workflow for NMR-based structural elucidation.

-

COSY (Correlation Spectroscopy) : This experiment reveals couplings between protons, helping to identify adjacent protons in the aromatic rings and confirming the quartet-triplet pattern of the ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This is crucial for assigning the protonated aromatic carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons and confirming the connectivity between the anthracene core and the substituents.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Ethyl 10-bromoanthracene-9-carboxylate. The provided chemical shift ranges, multiplicities, and recommended experimental protocols serve as a valuable resource for researchers working with this compound. While the absence of verified experimental data necessitates a predictive approach, the principles outlined here, combined with the suggested 2D NMR experiments, will enable scientists to confidently assign and interpret their own spectral data, leading to a deeper understanding of the molecular structure and properties of this important anthracene derivative.

References

While direct spectral data for Ethyl 10-bromoanthracene-9-carboxylate is not cited, the principles and data for related compounds are drawn from established knowledge in NMR spectroscopy. For general reference on NMR of aromatic compounds, please consult the following types of resources:

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]

-

Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

-

Title: PubChem Source: National Center for Biotechnology Information, U.S. National Library of Medicine. URL: [Link]

A Spectroscopic Investigation of Ethyl 10-bromoanthracene-9-carboxylate: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of Ethyl 10-bromoanthracene-9-carboxylate using Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed interpretation of the spectral data to elucidate the structural and electronic characteristics of this substituted anthracene derivative.

Introduction: The Significance of Spectroscopic Characterization

Ethyl 10-bromoanthracene-9-carboxylate is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a rigid anthracene core. The strategic placement of a bromo substituent at the 10-position and an ethyl carboxylate group at the 9-position significantly influences its electronic properties, reactivity, and potential applications in materials science and as a building block in organic synthesis. Accurate structural confirmation and a thorough understanding of its electronic transitions are paramount for its effective utilization. FT-IR and UV-Vis spectroscopy are powerful, non-destructive analytical techniques that provide critical insights into the molecule's functional groups and conjugated π-system, respectively.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This results in a unique spectral fingerprint that allows for the identification of functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Given that Ethyl 10-bromoanthracene-9-carboxylate is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is a rapid and convenient method for obtaining a high-quality FT-IR spectrum without the need for extensive sample preparation like creating KBr pellets.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (e.g., CO2, H2O) or instrumental interferences.

-

Sample Application: Place a small amount of the solid Ethyl 10-bromoanthracene-9-carboxylate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure intimate contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 32 scans are generally sufficient to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted FT-IR Spectrum and Interpretation

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Rationale and In-text Citation |

| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak | This region is characteristic of C-H stretching vibrations where the carbon is sp² hybridized, typical for aromatic rings. |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl group) | Medium | These bands arise from the sp³ C-H stretching vibrations of the methyl and methylene groups in the ethyl ester moiety.[3] |

| ~1720 | C=O Stretch | Ester (Carbonyl) | Strong | The carbonyl stretch of an aromatic ester is expected in this region. The conjugation with the anthracene ring slightly lowers the frequency compared to a saturated ester. For ethyl anthracene-9-carboxylate, this peak is observed at 1715 cm⁻¹.[2][4] |

| 1620-1450 | C=C Stretch | Aromatic Ring | Medium to Weak (multiple bands) | These absorptions are due to the skeletal vibrations of the anthracene ring system. |

| ~1250 | C-O Stretch | Ester | Strong | This band corresponds to the asymmetric C-O stretching of the ester group. Aromatic esters typically show a strong absorption in the 1310-1250 cm⁻¹ range.[4] |

| ~1100 | C-O Stretch | Ester | Strong | This corresponds to the symmetric C-O stretching of the ester functionality.[4] |

| 900-675 | C-H Bend (out-of-plane) | Aromatic | Strong | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring. |

| ~750 | C-Br Stretch | Aryl Halide | Medium to Strong | The C-Br stretching vibration for bromoarenes typically appears in the 800-600 cm⁻¹ region.[3] |

The presence of a strong band around 1720 cm⁻¹ would be a clear indicator of the ester carbonyl group, while the combination of aromatic and aliphatic C-H stretches would confirm the presence of both the anthracene core and the ethyl group. The C-Br stretch, while present, may be in the complex "fingerprint region" of the spectrum, which contains many overlapping signals.[5]

Part 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like Ethyl 10-bromoanthracene-9-carboxylate, this technique is particularly insightful for characterizing the π-electron system. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (the Lowest Unoccupied Molecular Orbital, LUMO).[6]

Experimental Protocol: UV-Vis Spectroscopy in Solution

Methodology:

-

Solvent Selection: Choose a solvent that does not absorb in the spectral region of interest (typically 200-800 nm). Dichloromethane or cyclohexane are suitable choices for anthracene derivatives. The solvent should also readily dissolve the analyte.

-

Preparation of Stock Solution: Accurately weigh a small amount of Ethyl 10-bromoanthracene-9-carboxylate and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Preparation of Working Solution: Dilute the stock solution to a concentration that will result in an absorbance reading between 0.1 and 1.0 for the main absorption bands. A typical concentration for UV-Vis analysis is in the micromolar (µM) range.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as the reference (blank). Fill a second quartz cuvette with the sample solution.

-

Data Acquisition: Place the reference and sample cuvettes in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

Predicted UV-Vis Spectrum and Interpretation

The UV-Vis spectrum of anthracene and its derivatives is characterized by distinct absorption bands corresponding to π → π* electronic transitions.[7] The spectrum typically shows a highly structured set of bands between 300 and 400 nm, which are sensitive to the substitution pattern on the anthracene core.

For Ethyl 10-bromoanthracene-9-carboxylate, we can predict the following features based on the known spectra of anthracene and 9-bromoanthracene:

-

High-Energy Band (around 250-260 nm): A very intense absorption band is expected in this region, which is a common feature for polycyclic aromatic hydrocarbons. This band is often referred to as the β-band.

-

Vibronically Structured Bands (300-400 nm): A series of sharp, well-resolved peaks, characteristic of the anthracene chromophore, are anticipated in this region. These are known as the p-bands. The presence of substituents (bromo and ethyl carboxylate groups) will likely cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted anthracene. This is due to the extension of the conjugated system and the electronic effects of the substituents. The bromine atom, with its lone pairs, and the carbonyl group of the ester can interact with the π-system of the anthracene ring, influencing the energy levels of the molecular orbitals.

The overall shape of the spectrum is expected to be very similar to that of 9-bromoanthracene, with the fine structure of the absorption bands being a hallmark of the rigid, planar anthracene skeleton. The precise λmax values will be influenced by the solvent used due to solvatochromic effects.

Conclusion: A Synergistic Approach to Structural Elucidation

The combined application of FT-IR and UV-Vis spectroscopy provides a powerful and comprehensive analytical approach for the characterization of Ethyl 10-bromoanthracene-9-carboxylate. FT-IR spectroscopy confirms the presence of the key functional groups—the aromatic system, the ethyl ester, and the bromo substituent—through their characteristic vibrational frequencies. UV-Vis spectroscopy, in turn, provides detailed information about the electronic structure of the conjugated π-system, which is fundamental to the molecule's photophysical properties. This dual-spectroscopic approach ensures a high degree of confidence in the structural assignment and provides a foundational understanding of the molecule's chemical and physical properties, which is essential for its application in research and development.

References

- Department of Chemistry and Biochemistry, Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: https://www.niu.edu/chembio/facilities/analytical/ir-frequencies.shtml

- PubChem. 9-Bromoanthracene. National Center for Biotechnology Information. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/9-Bromoanthracene

- Chanmungkal, S., Ervithayasuporn, V., Boonkitti, P., & Kiatkamjornwong, S. (2018). Anion identification using silsesquioxane cages. RSC Advances, 8(59), 33965-33975. Available from: https://www.researchgate.net/figure/a-UV-vis-absorption-of-9-bromoanthracene-at-60-M-and-a-picture-under_fig1_327775982

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/11%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups

- SIELC Technologies. (2018). 9-Bromoanthracene. Available from: https://sielc.com/compound-9-bromoanthracene.html

- Fiveable. UV-visible spectroscopy and electronic transitions. Available from: https://library.fiveable.me/ap-chem/unit-3/uv-visible-spectroscopy-electronic-transitions/study-guide/SWx135j5W6X9eEVp6z3N

- Chemistry LibreTexts. (2023). 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/14%3A_Structure_Determination_-_UV-Vis_Spectroscopy/14.

- Jones, R. N. (1947). The Ultraviolet Absorption Spectra of Anthracene Derivatives. Chemical Reviews, 41(2), 353–371. Available from: https://pubs.acs.org/doi/abs/10.1021/cr60129a004

- University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Available from: https://repository.up.ac.za/bitstream/handle/2263/27474/04chapter4.pdf

- PharmaTutor. (2012). ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. Available from: https://www.pharmatutor.org/articles/electronic-transition-in-uv-visible-spectroscopy

- University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. Available from: https://www.colorado.edu/lab/orgchem/techniques-procedures/spectroscopy/ir-spectroscopy-solids

- Weber, E., et al. (2008). Ethyl anthracene-9-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1288. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960205/

- Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available from: https://www.spectroscopyonline.

- Michigan State University, Department of Chemistry. UV-Visible Spectroscopy. Available from: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/uv-vis/spectrum.htm

Sources

- 1. 1089318-91-1|Ethyl 10-bromoanthracene-9-carboxylate|BLD Pharm [bldpharm.com]

- 2. 10-Bromoanthracene-9-carbaldehyde | C15H9BrO | CID 600743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 10-bromoanthracene-9-carboxylate [aromalake.com]

- 4. 9-Anthracenecarboxylic acid [webbook.nist.gov]

- 5. Ethyl 10-bromoanthracene-9-carboxylate - CAS:1089318-91-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. Ethyl 10-bromoanthracene-9-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 7. rsc.org [rsc.org]

Photophysical properties of Ethyl 10-bromoanthracene-9-carboxylate

An In-depth Technical Guide to the Photophysical Properties of Ethyl 10-bromoanthracene-9-carboxylate

Introduction

Ethyl 10-bromoanthracene-9-carboxylate is a derivative of anthracene, a polycyclic aromatic hydrocarbon known for its characteristic blue fluorescence. This molecule, with the chemical formula C₁₇H₁₃BrO₂ and CAS Number 1089318-91-1, possesses a unique substitution pattern that is expected to modulate the electronic and photophysical properties of the parent anthracene core.[1][2][3] The presence of an electron-withdrawing carboxylate group at the 9-position and a heavy bromine atom at the 10-position introduces functionalities that are of significant interest in materials science and photochemistry. Anthracene derivatives are widely utilized as building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.[4] Understanding the fundamental photophysical properties of Ethyl 10-bromoanthracene-9-carboxylate is crucial for its potential application in these fields. This guide provides a comprehensive overview of its expected photophysical behavior, supported by established principles and experimental protocols for characterization.

Molecular Structure and Synthesis

The molecular structure of Ethyl 10-bromoanthracene-9-carboxylate consists of an anthracene core functionalized with an ethyl carboxylate group at the 9-position and a bromine atom at the 10-position.

A plausible synthetic route to Ethyl 10-bromoanthracene-9-carboxylate involves the bromination of Ethyl anthracene-9-carboxylate.[5] The latter can be synthesized by reacting 9-anthracenecarbonyl chloride with ethanol.[5] The subsequent regioselective bromination at the 10-position can be achieved using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF), a method that has been successfully employed for similar anthracene derivatives.[6]

Core Photophysical Properties

The photophysical properties of anthracene derivatives are dictated by the nature and position of substituents on the aromatic core.[7] For Ethyl 10-bromoanthracene-9-carboxylate, both the ethyl carboxylate and bromo substituents are expected to play a significant role.

Absorption and Emission Spectra

Like most anthracene derivatives, Ethyl 10-bromoanthracene-9-carboxylate is expected to exhibit strong absorption in the UV-A region (around 350-400 nm) corresponding to the π-π* transitions of the anthracene core. The absorption spectrum is anticipated to show a well-defined vibronic structure, which is characteristic of rigid aromatic systems.[7]

The fluorescence emission spectrum is expected to be in the blue region of the visible spectrum, with a characteristic mirror-image relationship to the absorption spectrum. The emission will also likely display vibronic features. The introduction of substituents can cause a shift in the absorption and emission maxima. An electron-withdrawing group like the ethyl carboxylate may lead to a slight red-shift (bathochromic shift) compared to unsubstituted anthracene.[7]

Stokes Shift

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is an important parameter. For rigid molecules like anthracene derivatives, the Stokes shift is typically small. The magnitude of the Stokes shift can be influenced by the solvent polarity, with more polar solvents often leading to a larger Stokes shift.[8][9]

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of anthracene in non-polar solvents is around 0.3. However, the presence of the bromine atom at the 10-position is expected to significantly decrease the fluorescence quantum yield of Ethyl 10-bromoanthracene-9-carboxylate due to the "heavy atom effect." This effect enhances the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), thus depopulating the fluorescent state and promoting phosphorescence or non-radiative decay.

Fluorescence Lifetime (τf)

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. For anthracene, the fluorescence lifetime is typically in the nanosecond range. The heavy atom effect from bromine, by increasing the rate of intersystem crossing, is expected to shorten the fluorescence lifetime of Ethyl 10-bromoanthracene-9-carboxylate compared to its non-brominated counterpart.

Solvent Effects

The photophysical properties of many organic molecules, including anthracene derivatives, can be sensitive to the solvent environment.[8][9] Increasing solvent polarity can lead to a red-shift in the emission spectrum, particularly if the excited state has a larger dipole moment than the ground state. This phenomenon, known as solvatochromism, can be analyzed using the Lippert-Mataga equation to gain insights into the electronic nature of the excited state.[8]

Data Summary

| Photophysical Parameter | Expected Value/Range | Notes |

| Absorption Maximum (λ_abs) | 350 - 400 nm | Expected to show vibronic structure. |

| Emission Maximum (λ_em) | 400 - 450 nm | Expected to be in the blue region with vibronic structure. |

| Stokes Shift | 20 - 50 nm | Dependent on solvent polarity. |

| Fluorescence Quantum Yield (Φ_f) | < 0.3 | Significantly reduced due to the heavy atom effect of bromine. |

| Fluorescence Lifetime (τ_f) | 1 - 5 ns | Expected to be shorter than non-brominated analogues. |

Experimental Protocols

Accurate determination of photophysical parameters requires rigorous experimental procedures. The following sections detail the standard methodologies for measuring fluorescence quantum yield and lifetime.

Relative Fluorescence Quantum Yield Measurement

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[10][11]

Experimental Workflow for Relative Quantum Yield Measurement

Caption: Workflow for relative fluorescence quantum yield determination.

Detailed Methodology:

-

Selection of a Standard: Choose a fluorescence standard with a well-documented quantum yield and with absorption and emission spectra that overlap with the sample. For blue-emitting compounds like Ethyl 10-bromoanthracene-9-carboxylate, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf ≈ 0.9-0.95) are suitable standards.

-

Preparation of Solutions: Prepare a series of solutions of both the sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.[11]

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions using a spectrophotometer. Note the absorbance value at the excitation wavelength for each solution.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis and Calculation:

-

Integrate the area under the corrected emission spectra for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plot should be linear with a y-intercept close to zero.

-

The fluorescence quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent used for the sample and standard.[12]

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Experimental Workflow for TCSPC Measurement

Caption: Simplified workflow for fluorescence lifetime measurement using TCSPC.

Detailed Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. The concentration should be low enough to avoid aggregation and reabsorption effects.

-

Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica) in place of the sample. The IRF represents the time profile of the excitation pulse as seen by the detection system.

-

Fluorescence Decay Measurement: Replace the scattering solution with the sample solution and collect the fluorescence decay data. The sample is excited with a high-repetition-rate pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulses.

-

Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. The fluorescence lifetime (τ) is extracted by deconvolution and fitting the decay data to an exponential function (or a sum of exponentials for complex decays) using appropriate software.

Conclusion

Ethyl 10-bromoanthracene-9-carboxylate is a promising molecule with tunable photophysical properties. The presence of the bromo substituent is expected to enhance intersystem crossing, potentially making it a candidate for applications requiring triplet state formation, such as in photosensitization or triplet-triplet annihilation upconversion. Conversely, the reduced fluorescence quantum yield due to the heavy atom effect should be taken into account for applications requiring high fluorescence efficiency. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its photophysical properties, which is a prerequisite for its rational design and implementation in advanced materials and technologies.

References

-

National Center for Biotechnology Information.

-

MDPI.

-

ResearchGate.

-

ResearchGate.

-

ResearchGate.

-

BenchChem.

-

Aromalake Chemical Co., Ltd.

-

Journal of the Brazilian Chemical Society.

-

Royal Society of Chemistry.

-

National Center for Biotechnology Information.

-

Royal Society of Chemistry.

-

BLD Pharm.

-

ResearchGate.

-

Chemsrc.com.

-

ResearchGate.

-

HORIBA.

-

The Royal Society of Chemistry.

Sources

- 1. Ethyl 10-bromoanthracene-9-carboxylate [aromalake.com]

- 2. 1089318-91-1|Ethyl 10-bromoanthracene-9-carboxylate|BLD Pharm [bldpharm.com]

- 3. Ethyl 10-bromoanthracene-9-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]

- 5. Ethyl anthracene-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. static.horiba.com [static.horiba.com]

- 12. rsc.org [rsc.org]

A Technical Guide to the Structural Elucidation of Ethyl 10-bromoanthracene-9-carboxylate: A Case Study in a Novel Anthracene Derivative

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, technical framework for the characterization of Ethyl 10-bromoanthracene-9-carboxylate, a novel derivative of anthracene. While a definitive, published crystal structure for this specific molecule is not yet available in public databases, this document outlines the necessary experimental and analytical protocols to determine its three-dimensional atomic arrangement. By leveraging established methodologies and drawing comparisons with structurally related compounds, we present a comprehensive roadmap for its synthesis, crystallization, and structural analysis via single-crystal X-ray diffraction.

The anthracene core is a cornerstone in medicinal chemistry and materials science, known for its applications in developing anti-cancer agents, organic light-emitting diodes (OLEDs), and fluorescent probes.[1][2] The introduction of a bromo and an ethyl carboxylate group at the 9 and 10 positions is anticipated to significantly influence its electronic properties, crystal packing, and, consequently, its potential applications.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity single crystals. The quality of the crystal is paramount, as it directly impacts the resolution and reliability of the diffraction data.[3]

Proposed Synthetic Pathway

A plausible synthetic route to Ethyl 10-bromoanthracene-9-carboxylate commences with the bromination of 9-anthracenecarboxylic acid, followed by esterification.

Step 1: Synthesis of 10-bromoanthracene-9-carboxylic acid

A common method for the bromination of 9-anthracenecarboxylic acid involves its reaction with bromine in acetic acid.[4] This regioselective bromination is directed to the 10-position due to the electronic nature of the anthracene ring system.

Step 2: Esterification to Ethyl 10-bromoanthracene-9-carboxylate

The resulting 10-bromoanthracene-9-carboxylic acid can be converted to its ethyl ester via Fischer esterification. This involves refluxing the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.

Protocol for Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction is often the most challenging step in the process.[3] Slow evaporation of a saturated solution is a widely used technique.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Begin by screening a range of solvents to identify one in which Ethyl 10-bromoanthracene-9-carboxylate exhibits moderate solubility. A suitable solvent will allow for the preparation of a nearly saturated solution at room temperature.

-

Solution Preparation: Dissolve a small amount of the purified compound in the chosen solvent, gently warming if necessary to achieve complete dissolution.

-

Evaporation: Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent over a period of several days to weeks. The vessel should be left in a vibration-free environment.

-

Crystal Harvesting: Once well-formed, single crystals of sufficient size (typically 0.1-0.5 mm in each dimension) are observed, they should be carefully harvested using a spatula or by decanting the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[6]

Data Collection and Processing

The harvested crystal is mounted on a goniometer and placed within the X-ray diffractometer. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.

dot

Caption: Workflow for Crystal Structure Determination.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the diffracted X-rays. The "phase problem" is then solved using computational methods to generate an initial electron density map of the molecule. This initial model is then refined to best fit the experimental data, resulting in the final, high-resolution crystal structure.

Anticipated Structural Features and Comparative Analysis

Based on the known crystal structure of the related compound, Ethyl 9-anthracenecarboxylate, we can anticipate several key structural features for Ethyl 10-bromoanthracene-9-carboxylate.[7][8][9]

| Parameter | Ethyl 9-anthracenecarboxylate[7][8] | Expected for Ethyl 10-bromoanthracene-9-carboxylate |

| Crystal System | Orthorhombic | Monoclinic or Triclinic (due to bromo- substitution) |

| Space Group | P2₁2₁2₁ | P2₁/c or P-1 (common for organic molecules) |

| Dihedral Angle (COO group vs. Anthracene) | 76.00 (19)° | Similar, likely influenced by steric hindrance |

| Intermolecular Interactions | C-H···O interactions, edge-to-face arene interactions | Halogen bonding (Br···O or Br···π), C-H···O, π-π stacking |

The introduction of the bromine atom at the 10-position is expected to introduce the possibility of halogen bonding, a significant non-covalent interaction that can influence crystal packing and potentially lead to different polymorphic forms.

Significance for Drug Development and Materials Science

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationship (SAR) of new chemical entities. For drug development professionals, this knowledge can guide the design of more potent and selective drug candidates. In materials science, understanding the crystal packing and intermolecular interactions is crucial for designing materials with specific optical and electronic properties.[10] Anthracene derivatives, for instance, are widely investigated for their potential as organic semiconductors and emitters in OLEDs.[2][11]

Conclusion

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural determination of Ethyl 10-bromoanthracene-9-carboxylate. While a definitive crystal structure is not yet publicly available, the methodologies outlined herein, coupled with comparative analysis of related compounds, offer a clear path forward for its complete characterization. The resulting structural insights will be of significant value to researchers in medicinal chemistry, materials science, and drug development.

References

-

Fujii, K., et al. (2011). Overview of Structure Determination from Powder Diffraction Data for Molecular Crystals. Nihon Kessho Gakkaishi, 53(3), 163-170. Available at: [Link]

-

Rider, K. C., et al. (2013). Ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1804. Available at: [Link]

-

Somashekar, M. N., & Chetana, P. R. (2016). A Review on Anthracene and Its Derivatives: Applications. International Journal of Pharmaceutical Sciences and Research, 7(9), 3584-3593. Available at: [Link]

-

Bendrath, L. M. S. F., et al. (2008). Ethyl anthracene-9-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1288. Available at: [Link]

-

Bendrath, L. M. S. F., et al. (2008). Ethyl anthracene-9-carboxylate. ResearchGate. Available at: [Link]

-

Bendrath, L. M. S. F., et al. (2008). Ethyl anthracene-9-carboxylate. PubMed. Available at: [Link]

-

Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

-

Simmons, J. M., et al. (2007). 2-{Ethyl[4-(4-nitrophenyldiazenyl)phenyl]amino}ethyl anthracene-9-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4086. Available at: [Link]

-

Duax, W. L., & Griffin, J. F. (2012). X-Ray Crystallography of Chemical Compounds. Comprehensive Molecular Insect Science, 1, 1-18. Available at: [Link]

-

ResearchGate. (n.d.). Examples of anthracene derivatives and their applications. Available at: [Link]

-

de Oliveira, K. T., & de Souza, R. O. M. A. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2266-2296. Available at: [Link]

-

ResearchGate. (2023). Therapeutic Potential of Anthracene Derivatives for Breast Cancer. Available at: [Link]

- Google Patents. (n.d.). CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid.

-

Aromalake Chemical Co., Ltd. (n.d.). Ethyl 10-bromoanthracene-9-carboxylate. Available at: [Link]

-

Al-Hourani, B. J., et al. (2021). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of the Serbian Chemical Society, 86(1), 47-56. Available at: [Link]

- Google Patents. (n.d.). CN103073387A - Preparation method of 9, 10-dibromoanthracene.

-

ResearchGate. (2006). Crystal structure of 10-bromo-9-phenylanthracene-anthracene-9,10-dione (2:1), (C20H13Br)(C7H4O), C27H17BrO. Available at: [Link]

-

Chemsrc.com. (n.d.). Ethyl 10-bromoanthracene-9-carboxylate. Available at: [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 10-broMoanthracene-9-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 6. azolifesciences.com [azolifesciences.com]

- 7. Ethyl anthracene-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl anthracene-9-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

Solubility of Ethyl 10-bromoanthracene-9-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 10-bromoanthracene-9-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 10-bromoanthracene-9-carboxylate is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Its unique structure, featuring a bulky aromatic system, a bromine substituent, and an ethyl ester functional group, makes it a compound of interest in materials science and as a building block in organic synthesis.[1][2][3][4] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in a laboratory or industrial setting. Solubility dictates the choice of solvents for chemical reactions, facilitates purification processes such as recrystallization, and is a critical parameter in the formulation of new materials and potential therapeutic agents.